An In-depth Technical Guide to the Synthesis of 3-Iodo-6-methoxy-1-methyl-1H-indazole
An In-depth Technical Guide to the Synthesis of 3-Iodo-6-methoxy-1-methyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a robust synthetic route to 3-Iodo-6-methoxy-1-methyl-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The indazole scaffold is a key structural motif in a wide array of pharmacologically active molecules, and the introduction of an iodine atom at the C3 position offers a versatile handle for further functionalization through various cross-coupling reactions. This document details a two-step synthetic pathway, commencing with the formation of the 6-methoxy-1-methyl-1H-indazole core, followed by a regioselective iodination. The causality behind experimental choices and the underlying chemical principles are elucidated to provide a thorough understanding of the synthetic process.
Strategic Overview: A Two-Step Approach to the Target Molecule
The synthesis of 3-Iodo-6-methoxy-1-methyl-1H-indazole is most effectively achieved through a two-step sequence. This strategy decouples the formation of the core indazole ring system from the introduction of the iodine substituent, allowing for greater control and optimization of each transformation.
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Step 1: Synthesis of 6-methoxy-1-methyl-1H-indazole. This initial step involves the construction of the bicyclic indazole core bearing the requisite methoxy and N-methyl groups. A classical and reliable approach is the reaction of a suitably substituted benzaldehyde with methylhydrazine, which proceeds via a condensation reaction to form a hydrazone, followed by an intramolecular cyclization.
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Step 2: Regioselective C3-Iodination. With the 6-methoxy-1-methyl-1H-indazole precursor in hand, the subsequent step focuses on the introduction of the iodine atom at the C3 position. The indazole ring system is known to be susceptible to electrophilic substitution, with the C3 position being the most nucleophilic and thus the most reactive site. This inherent reactivity allows for a highly regioselective iodination under mild basic conditions.
The overall synthetic workflow is depicted in the following diagram:
Caption: A high-level overview of the two-step synthetic strategy.
Part 1: Synthesis of the 6-methoxy-1-methyl-1H-indazole Precursor
The formation of the indazole ring is a cornerstone of this synthesis. The reaction between an ortho-substituted benzaldehyde and a hydrazine derivative is a well-established method for constructing this bicyclic system.[1] In this case, the reaction of 4-methoxy-2-nitrobenzaldehyde with methylhydrazine is proposed.
Mechanistic Insights
The reaction proceeds through two key stages:
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Hydrazone Formation: The nitrogen atom of methylhydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-methoxy-2-nitrobenzaldehyde. This is followed by dehydration to yield the corresponding methylhydrazone intermediate.
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Reductive Cyclization: The subsequent intramolecular cyclization is facilitated by the reduction of the nitro group, which can be achieved with various reducing agents. The resulting amino group then attacks the imine carbon of the hydrazone, leading to the formation of the pyrazole ring fused to the benzene ring. An alternative pathway, particularly under certain conditions, involves the displacement of the nitro group by the terminal nitrogen of the hydrazone in an aromatic nucleophilic substitution (SNAr) type mechanism, followed by aromatization.
Caption: Mechanistic pathway for the formation of the indazole core.
Experimental Protocol: Synthesis of 6-methoxy-1-methyl-1H-indazole
This protocol is adapted from general procedures for the synthesis of indazoles from nitrobenzaldehydes and hydrazines.[2]
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (molar eq.) |
| 4-methoxy-2-nitrobenzaldehyde | 331-64-6 | 181.15 | 1.0 |
| Methylhydrazine | 60-34-4 | 46.07 | 1.2 |
| N,N-Dimethylacetamide (DMA) | 127-19-5 | 87.12 | Solvent |
| Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | 1.05 |
Procedure:
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Preparation of Solutions:
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Solution A: Dissolve 4-methoxy-2-nitrobenzaldehyde (1.0 eq.) in N,N-dimethylacetamide (DMA).
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Solution B: In a separate flask, dissolve methylhydrazine (1.2 eq.) and diisopropylethylamine (DIPEA) (1.05 eq.) in DMA.
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Reaction:
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In a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen or argon), heat the reaction vessel to 150 °C.
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Introduce Solution A and Solution B into the reaction vessel.
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Maintain the reaction at 150 °C for a specified time, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up and Purification:
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Upon completion, cool the reaction mixture to room temperature.
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Concentrate the solution under reduced pressure to remove the solvent.
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Purify the resulting residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 6-methoxy-1-methyl-1H-indazole.
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Part 2: Regioselective C3-Iodination of 6-methoxy-1-methyl-1H-indazole
The C3 position of the indazole ring is electron-rich and thus highly susceptible to electrophilic attack. This allows for the direct and regioselective introduction of an iodine atom. The use of molecular iodine in the presence of a base is a common and effective method for this transformation.[3][4]
Mechanistic Considerations
The reaction is believed to proceed via an electrophilic aromatic substitution mechanism. The base, typically potassium hydroxide, deprotonates the C3 position of the indazole, generating a carbanion. This carbanion then acts as a nucleophile, attacking a molecule of iodine to form the C-I bond. The N-methyl group at the N1 position does not significantly hinder this reaction and helps to lock the tautomeric form, ensuring consistent reactivity at the C3 position.
Experimental Protocol: Synthesis of 3-Iodo-6-methoxy-1-methyl-1H-indazole
This protocol is based on established methods for the C3-iodination of indazoles.[5]
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (molar eq.) |
| 6-methoxy-1-methyl-1H-indazole | 1236127-55-1 | 162.19 | 1.0 |
| Iodine (I₂) | 7553-56-2 | 253.81 | 2.0 |
| Potassium hydroxide (KOH) | 1310-58-3 | 56.11 | 4.0 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Solvent |
| Sodium bisulfite (NaHSO₃) | 7631-90-5 | 104.06 | For quenching |
| Diethyl ether | 60-29-7 | 74.12 | For extraction |
Procedure:
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Reaction Setup:
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In a round-bottom flask, dissolve 6-methoxy-1-methyl-1H-indazole (1.0 eq.) in N,N-dimethylformamide (DMF).
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To this stirred solution, add iodine (2.0 eq.).
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Carefully add powdered potassium hydroxide (4.0 eq.) portion-wise to the mixture. An exotherm may be observed.
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Stir the reaction mixture at room temperature for 1 hour. Monitor the reaction progress by TLC.
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Work-up:
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Pour the reaction mixture into a 10% aqueous solution of sodium bisulfite to quench the excess iodine.
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Extract the aqueous mixture with diethyl ether (3 x volume of the aqueous phase).
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Combine the organic layers and wash with water, followed by a saturated brine solution.
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Purification:
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude material by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure 3-Iodo-6-methoxy-1-methyl-1H-indazole.
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Summary of Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | CAS Number |
| 6-methoxy-1-methyl-1H-indazole | C₉H₁₀N₂O | 162.19 | Solid | 1236127-55-1 |
| 3-Iodo-6-methoxy-1-methyl-1H-indazole | C₉H₉IN₂O | 288.09 | Solid | 1431163-17-5 |
Conclusion
The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of 3-Iodo-6-methoxy-1-methyl-1H-indazole. By understanding the underlying chemical principles of indazole ring formation and regioselective electrophilic substitution, researchers can confidently apply and adapt these protocols to their specific needs. The availability of this versatile iodinated intermediate opens up numerous possibilities for the synthesis of novel and complex molecules for drug discovery and development.
References
- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
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Shafi, S., et al. (2018). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules, 23(10), 2499. [Link]
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Al-dujaili, J. K., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(6), 2829. [Link]
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Scribd. (n.d.). Flow Chemistry for Indazole Synthesis. [Link]
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Porter, H. D., & Peterson, W. D. (1940). 5-NITROINDAZOLE. Organic Syntheses, 20, 73. [Link]
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Huisgen, R., & Bast, K. (1959). INDAZOLE. Organic Syntheses, 39, 52. [Link]
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ResearchGate. (2014). Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. [Link]

